N-(4-amino-2-methylphenyl)-4-chlorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

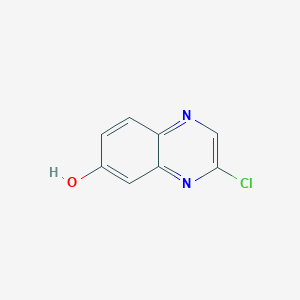

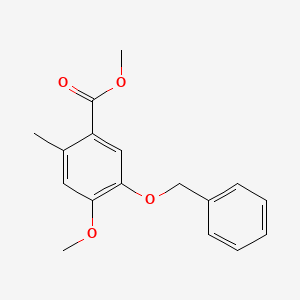

“N-(4-amino-2-methylphenyl)-4-chlorobenzamide” is a chemical compound with the molecular formula C15H11ClN2O2 . It is a derivative of benzamide, which is a type of organic compound that contains a benzene ring attached to an amide functional group .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of 2-Amino-4-methylphenol with acetylacetone in absolute ethanol to yield 4- (2-hydroxy-5-methylphenyl)imino-2-pentanone . It was converted to dihydrophenoxazinone by purified human hemoglobin . For the synthesis of Schiff bases, substituted isatins were treated with a stirred solution of N-(4-amino-2-methylphenyl)-4-chlorophthalimide in ethanol .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C15H11ClN2O2 . This indicates that the compound contains 15 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Aplicaciones Científicas De Investigación

Gastrokinetic Activity

N-(4-amino-2-methylphenyl)-4-chlorobenzamide and its derivatives have been studied for their gastrokinetic activity. Research conducted by Kato et al. (1992) and Kato et al. (1995) found that certain 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides, including this compound, displayed significant gastrokinetic activity in rats, with some compounds comparable to standard agents like metoclopramide.

Photodegradation Study

The photodegradation of certain drugs, leading to the formation of 4-chlorobenzamide as a major degradation product, was investigated by Skibiński and Komsta (2012). This study is crucial for understanding the stability and decomposition pathways of pharmaceutical compounds under light exposure.

Synthesis and Structural Studies

The synthesis and structural characterization of various benzamide derivatives, including this compound, have been a subject of research. Studies by Xu Li-feng (2011) and Cabezas et al. (1988) focused on the synthesis of these compounds and their molecular structures, providing insights into their chemical properties and potential applications.

Anticonvulsant Properties

Some derivatives of this compound have been evaluated for their anticonvulsant properties. Research by Bailleux et al. (1994) and Vamecq et al. (2000) explored the efficacy of certain phthalimides, including 4-amino-N-phenylphthalimides and N-(3-amino-2-methylphenyl)phthalimides, against seizures in animal models.

Chemical Catalysis

The role of N-chlorobenzamides, including this compound, in chemical catalysis was examined by Muniraj and Prabhu (2019). Their research highlighted the catalytic application of these compounds in novel chemical reactions, showcasing their versatility in synthetic chemistry.

Biological Activity Against Insects

The biological activities of certain substituted benzamides against mosquitoes and other insects have been investigated. Studies by Cantelo (1979) and Schaefer et al. (1981) revealed that certain benzamides exhibit significant activity against mosquito larvae, contributing to pest control research.

Propiedades

IUPAC Name |

N-(4-amino-2-methylphenyl)-4-chlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-8-12(16)6-7-13(9)17-14(18)10-2-4-11(15)5-3-10/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIGQTSZJRYEFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[(6,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2416390.png)

![2-methyl-4-((1-methyl-1H-imidazol-2-yl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidine dihydrochloride](/img/structure/B2416393.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2416395.png)

![(6-fluoro-4-(2-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2416396.png)

![N-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-6-yl}prop-2-enamide](/img/structure/B2416401.png)

![3-[(4-Chlorophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B2416403.png)

![(1E,4E)-1,5-bis[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]penta-1,4-dien-3-one](/img/structure/B2416406.png)